molecular formula C5H4Br2N2 B1314277 5,6-Dibromopyridin-2-amine CAS No. 89284-11-7

5,6-Dibromopyridin-2-amine

Cat. No.: B1314277
CAS No.: 89284-11-7
M. Wt: 251.91 g/mol
InChI Key: SETWFMYLBKUBKF-UHFFFAOYSA-N
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Description

5,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 5th and 6th positions and an amino group at the 2nd position of the pyridine ring . This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Scientific Research Applications

5,6-Dibromopyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, including anti-cancer and anti-inflammatory properties, is ongoing.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Safety and Hazards

5,6-Dibromopyridin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately flush with plenty of water . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromopyridin-2-amine typically involves the bromination of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th and 6th positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromopyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines .

Mechanism of Action

The mechanism of action of 5,6-Dibromopyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amino group allow it to participate in various chemical reactions, forming covalent bonds with target molecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dibromopyridin-2-amine is unique due to the specific positioning of the bromine atoms and the presence of the amino group. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

5,6-dibromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETWFMYLBKUBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546850
Record name 5,6-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-11-7
Record name 5,6-Dibromopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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